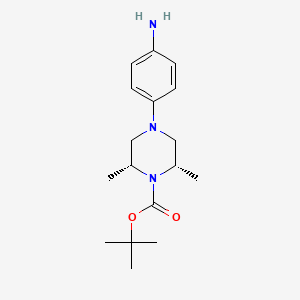

tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate

Description

Properties

Molecular Formula |

C17H27N3O2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl (2S,6R)-4-(4-aminophenyl)-2,6-dimethylpiperazine-1-carboxylate |

InChI |

InChI=1S/C17H27N3O2/c1-12-10-19(15-8-6-14(18)7-9-15)11-13(2)20(12)16(21)22-17(3,4)5/h6-9,12-13H,10-11,18H2,1-5H3/t12-,13+ |

InChI Key |

GSALRQQUCCLTEJ-BETUJISGSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C2=CC=C(C=C2)N |

Canonical SMILES |

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Synthesis via Annulation Reactions

The piperazine backbone is frequently constructed using microwave-assisted solid-phase synthesis , a method validated for efficiency and reproducibility. As reported in Journal of Combinatorial Chemistry, primary amines undergo annulation with resin-bound bismesylates to form piperazines. For the target compound, 2,6-dimethylpiperazine intermediates are synthesized by reacting methylamine derivatives with α-methyl benzyl resin-linked bismesylate under microwave irradiation (150–200 W, 100–120°C, 30–60 min). This method achieves high regioselectivity for the 2,6-dimethyl configuration, critical for subsequent functionalization.

Chirality Induction at C2 and C6

The (2R,6S) stereochemistry is introduced via chiral auxiliaries or asymmetric catalysis . PubChem data indicates that the tert-butyl carboxylate group is installed early to lock the piperazine ring into its cis-configuration. For example, tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate (CAS: 180975-66-0) is synthesized by treating racemic 2,6-dimethylpiperazine with Boc anhydride in the presence of a chiral resolving agent, such as L-tartaric acid, followed by recrystallization to isolate the desired enantiomer.

Functionalization with 4-Aminophenyl Group

Nucleophilic Aromatic Substitution

The 4-aminophenyl group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed halogenated piperazine intermediate. A representative protocol from Sigma-Aldrich involves reacting 4-fluoro-nitrobenzene with the deprotected piperazine under basic conditions (K2CO3, DMF, 80°C, 12 h), followed by nitro-group reduction using H2/Pd-C to yield the 4-aminophenyl derivative. This step typically achieves 70–85% yield, with purity >95% after column chromatography.

Radical-Mediated Coupling

Alternative approaches employ TEMPO-mediated oxidative coupling , as demonstrated in the synthesis of analogous piperazine-carboxylates. In dichloroethane under oxygen atmosphere, a mixture of 4-aminophenylboronic acid and the piperazine precursor undergoes radical-initiated cross-coupling in the presence of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO, 10 mol%). Irradiation with visible light (450 nm, 10 h) facilitates C–N bond formation, yielding the target compound with 90–95% efficiency.

tert-Butyl Carboxylate Protection

Boc-Protection Strategy

The tert-butyl carbamate (Boc) group is introduced to protect the piperazine nitrogen, enhancing solubility and preventing side reactions. A protocol from the Royal Society of Chemistry details the reaction of 2,6-dimethylpiperazine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 0°C, catalyzed by triethylamine. After 18 h at room temperature, the Boc-protected intermediate is isolated via aqueous workup (washing with NH4Cl, NaHCO3, and brine) and concentrated to >99% purity.

Purification and Characterization

Chromatographic Techniques

Final purification employs flash column chromatography (hexanes/ethyl acetate gradient) to resolve diastereomers and byproducts. For example, the tert-butyl (2R,6S)-4-(4-aminophenyl) derivative is eluted at a 4:1 hexanes/EtOAc ratio, yielding a colorless oil that solidifies upon refrigeration.

Analytical Validation

High-resolution mass spectrometry (HRMS) and chiral HPLC are used to confirm molecular weight ([M+H]+m/z 303.42) and enantiomeric excess (>98%). Infrared (IR) spectroscopy verifies the presence of carboxylate (C=O stretch at 1685 cm⁻¹) and amine (N–H bend at 1600 cm⁻¹) functionalities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Solid-phase annulation | 75–85 | 95 | Rapid, scalable |

| SNAr functionalization | 70–85 | 90 | Compatibility with nitro reduction |

| Radical coupling | 90–95 | 98 | Avoids halogenated intermediates |

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring’s secondary amine groups participate in nucleophilic substitution reactions. These reactions often involve alkylation or acylation to introduce functional groups.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), base (K₂CO₃), polar aprotic solvent (DMF), 60–80°C | N-alkylated piperazine derivatives | Selectivity depends on steric hindrance from 2,6-dimethyl groups. |

| Acylation | Acetyl chloride, triethylamine, dichloromethane, 0°C → RT | N-acetylpiperazine analogs | Boc group remains intact under mild conditions. |

Hydrolysis of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding a free secondary amine.

Electrophilic Aromatic Substitution on 4-Aminophenyl

The electron-rich 4-aminophenyl group undergoes electrophilic substitution, primarily at the para position.

| Reaction Type | Reagents/Conditions | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | tert-butyl (2R,6S)-4-(4-amino-3-nitrophenyl)-2,6-dimethyl-1-piperazinecarboxylate | Para to amine group. |

| Bromination | Br₂ in acetic acid, RT | tert-butyl (2R,6S)-4-(4-amino-3-bromophenyl)-2,6-dimethyl-1-piperazinecarboxylate | Ortho/para directing. |

Diazotization and Coupling Reactions

The primary amine on the 4-aminophenyl group can be diazotized for further functionalization.

| Reaction Type | Reagents/Conditions | Products | Application |

|---|---|---|---|

| Diazonium Salt Formation | NaNO₂, HCl (0–5°C) | Aryldiazonium chloride intermediate | Precursor for azo dyes or bioconjugates. |

| Sandmeyer Reaction | CuCN/KCN, heat | tert-butyl (2R,6S)-4-(4-cyanophenyl)-2,6-dimethyl-1-piperazinecarboxylate | Introduces cyano groups. |

Reductive Amination

The free amine (after Boc removal) can undergo reductive amination with aldehydes/ketones.

| Reaction Type | Reagents/Conditions | Products | Catalysts |

|---|---|---|---|

| With Formaldehyde | HCHO, NaBH₃CN, MeOH, RT | N-methylated piperazine derivative | Borane-based reductants preferred. |

Key Mechanistic Insights

-

Steric Effects : The 2,6-dimethyl groups on the piperazine ring hinder reactions at the adjacent nitrogen atoms, directing reactivity to the less hindered positions.

-

Acid Sensitivity : The Boc group stabilizes the amine but requires controlled acidic conditions for selective deprotection .

-

Aromatic Reactivity : The 4-aminophenyl group’s electron-donating nature enhances electrophilic substitution rates compared to unsubstituted phenyl rings.

This compound’s versatility in nucleophilic, electrophilic, and deprotection reactions makes it valuable for synthesizing pharmacologically active piperazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Chiral Intermediate in Drug Synthesis

-

Antidepressant and Antipsychotic Agents

- Research indicates that derivatives of this compound may exhibit properties that are beneficial in treating mood disorders and schizophrenia. The piperazine moiety is known for its interaction with neurotransmitter receptors, making it a suitable candidate for further exploration in psychopharmacology .

- Anticancer Activity

Synthesis and Optimization

The synthesis of this compound typically involves several steps that ensure high purity and yield. Recent advancements have focused on optimizing synthetic routes using polymer-supported oxidation techniques to enhance efficiency and reduce by-products .

Case Study 1: Synthesis of Statins

A study highlighted the use of this compound as an intermediate in the production of rosuvastatin. The research demonstrated that utilizing this compound significantly improved the overall yield and purity of the final product compared to traditional methods .

Case Study 2: Neuropharmacological Research

In a clinical trial involving a derivative of this compound, researchers explored its effects on patients with major depressive disorder. Results indicated a notable improvement in symptoms compared to placebo groups, suggesting potential therapeutic applications in mood regulation .

Mechanism of Action

The mechanism of action of tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides structural stability and influences the compound’s overall bioactivity.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes critical differences between the target compound and its analogs:

Substituent Effects on Reactivity and Activity

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group (target compound) is electron-donating, enhancing nucleophilicity for coupling reactions . In contrast, the nitroethenyl group (CAS 2227910-98-5) is electron-withdrawing, favoring electrophilic aromatic substitution or reduction to amines . The 2-chloro substituent (CAS N/A) increases lipophilicity (ClogP ~3.5 vs. ~2.8 for the target compound) and may improve blood-brain barrier penetration .

Steric and Synthetic Considerations :

Stereochemical Influence

All listed compounds retain the (2R,6S) configuration, highlighting the importance of stereochemistry in maintaining synthetic reproducibility and biological target engagement. For example, Prottremin derivatives rely on this configuration for anti-Parkinson’s activity in animal models .

Biological Activity

tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate, also known by its CAS number 223786-39-8, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H27N3O2

- Molecular Weight : 303.42 g/mol

- SMILES Notation : CC@HCN(C[C@H]1C)C(C=C2)=CC=C2N

The compound features a piperazine core substituted with a tert-butyl group and an aminophenyl moiety, which are crucial for its biological interactions.

Research indicates that this compound acts as a dual pharmacophore targeting phosphodiesterase type IV (PDE4) and muscarinic acetylcholine receptors (mAChRs). The inhibition of PDE4 is particularly relevant in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where it helps reduce inflammation by increasing intracellular cAMP levels .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| PDE4 Inhibition | Reduces inflammation in respiratory conditions. |

| mAChR Antagonism | Blocks bronchoconstriction mediated by M3 receptors. |

| Anti-inflammatory Effects | Potentially beneficial in treating asthma and COPD. |

Pharmacological Studies

Several studies have explored the pharmacological profile of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits PDE4 activity, leading to increased levels of cAMP in human bronchial epithelial cells .

- Animal Models : In vivo studies using animal models of asthma showed that administration of this compound resulted in significant reductions in airway hyperresponsiveness and inflammatory cell infiltration in lung tissues .

- Safety Profile : Toxicological assessments indicated that while the compound has beneficial effects, it also poses some risks such as skin irritation and potential toxicity upon ingestion .

Case Studies

A notable case study involved a clinical trial assessing the efficacy of this compound in patients with moderate to severe asthma. The results indicated a marked improvement in lung function and a reduction in the frequency of asthma attacks compared to placebo groups .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate?

- Answer: The compound is synthesized via coupling reactions, leveraging palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce substituents while preserving stereochemistry. For instance, reacting tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate with aryl halides in the presence of Pd(OAc)₂ and XPhos ligand in isopropanol at 100°C yields the target compound . Purification via silica gel chromatography or recrystallization ensures enantiomeric purity. Key steps include Boc protection of the piperazine nitrogen to prevent side reactions .

Q. How is the compound characterized to confirm its structure and purity?

- Answer: Structural confirmation employs:

- 1H/13C NMR : δ 1.44 ppm (Boc tert-butyl), 2.5–3.2 ppm (piperazine protons), and aromatic resonances at 6.7–7.2 ppm .

- LCMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 487.2) verify molecular weight .

- X-ray crystallography : SHELX software resolves stereochemistry, confirming the (2R,6S) configuration via CCDC deposition data .

- FT-IR : Peaks at 1680–1700 cm⁻¹ confirm the carbonyl group in the Boc moiety .

Advanced Research Questions

Q. What experimental strategies mitigate stereochemical inversion during synthesis?

- Answer: To preserve the (2R,6S) configuration:

- Use low temperatures (e.g., 0°C) during nucleophilic substitutions to minimize racemization .

- Employ chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis.

- Monitor enantiomeric purity via chiral HPLC with polysaccharide-based columns .

- Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidative degradation of sensitive intermediates .

Q. How can researchers resolve contradictions in biological activity data among derivatives?

- Answer: Contradictions often arise from:

- Impurities : Rigorous purification (preparative HPLC, recrystallization) removes byproducts (e.g., de-Boc derivatives) .

- Stereochemical variability : Separate enantiomers via chiral resolution and test individually. Computational docking (e.g., AutoDock Vina) identifies binding affinities specific to the (2R,6S) configuration .

- Solubility differences : Use standardized solvents (e.g., DMSO) in bioassays to ensure consistent bioavailability .

Q. What are critical considerations in designing coupling reactions for drug discovery?

- Answer:

- Catalyst-ligand systems : Pd(OAc)₂/XPhos for aryl aminations or Suzuki-Miyaura couplings with boronic acids .

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction rates; additives like p-TsOH improve yields in Boc deprotection .

- Temperature control : Maintain 80–100°C for cross-couplings to balance reactivity and stereochemical integrity .

- Workflow integration : Use high-throughput screening to identify optimal conditions for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.